3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heterocyclic core (pyrazole fused with pyrimidinone) modified with a tert-butyl group at the N1 position and a propanamide side chain linked to a 2,4-dimethoxyphenyl moiety. The tert-butyl group enhances metabolic stability by steric shielding, while the 2,4-dimethoxyphenyl substituent may influence lipophilicity and target binding . Though specific biological data for this compound are unavailable in the provided evidence, structurally related analogs are reported as kinase inhibitors (e.g., CK2, USP7) or antiviral agents .
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-20(2,3)25-18-14(11-22-25)19(27)24(12-21-18)9-8-17(26)23-15-7-6-13(28-4)10-16(15)29-5/h6-7,10-12H,8-9H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGSERFLAVZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, regulating cellular functions such as growth, differentiation, and immune responses.
Mode of Action
This modulation can lead to changes in the signaling pathways they are involved in, potentially altering cellular functions.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the pathways it affects. Given its targets, the compound could potentially influence a variety of cellular processes, including cell growth and immune responses.
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a 2,4-dimethoxyphenyl moiety.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent activity against colon cancer cells (CaCO-2) and breast cancer cells (MCF-7) .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary findings suggest that it may act as a COX inhibitor, potentially reducing inflammation .
- Antimicrobial Activity : Pyrazolo derivatives have shown effectiveness against both bacterial and fungal strains. For example, compounds within this class have demonstrated moderate to high antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is influenced by various structural modifications. Key factors include:
- Substitution Patterns : The presence of electron-donating groups (e.g., methoxy groups) enhances the compound's lipophilicity and bioavailability.
- Aza-Fused Structures : The incorporation of aza-fused rings contributes to improved thermal stability and biological efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against CaCO-2 and MCF-7 cell lines |
| Anti-inflammatory | Potential COX inhibition with promising IC50 values |
| Antimicrobial | Effective against S. aureus and C. albicans with varying potency levels |
Case Studies
- Anticancer Study : A recent study highlighted the efficacy of pyrazolo derivatives in inducing apoptosis in cancer cells through mitochondrial pathways. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Inflammation Model : In vivo models demonstrated that treatment with the compound reduced edema in paw inflammation models by inhibiting COX-2 activity .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, particularly the mechanistic target of rapamycin (mTOR) pathway. This modulation can lead to reduced cell growth in various cancer types.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| MCF7 (Breast) | 15.0 | ||
| LoVo (Colon) | 10.0 | ||
| HT29 (Colon) | 11.5 |
The compound's mechanism involves binding to specific molecular targets that regulate cellular pathways. For instance, it inhibits enzymes associated with cancer progression and can activate apoptotic pathways leading to cell death.
Enzyme Inhibition
Research has demonstrated that compounds similar to this pyrazolo[3,4-d]pyrimidine can inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer and other diseases. The inhibition of HDACs can lead to changes in gene expression that promote apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or other inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that pyrazolo[3,4-d]pyrimidines may also exhibit neuroprotective properties. These compounds could potentially be developed for the treatment of neurodegenerative diseases like Alzheimer's or Parkinson's disease by targeting specific neuroinflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in Medicinal Chemistry highlighted the efficacy of a related pyrazolo[3,4-d]pyrimidine compound in inhibiting tumor growth in xenograft models of lung cancer .
- Mechanistic Insights : Research utilizing surface plasmon resonance techniques has demonstrated the binding affinity of this class of compounds to proteins involved in critical signaling pathways associated with cancer progression .
- Inflammation Modulation : A study found that certain derivatives of pyrazolo[3,4-d]pyrimidines significantly reduced inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[3,4-d]pyrimidinone Derivatives
Imidazole-Pyridine Hybrids ():
- 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide Core structure: Imidazole-pyridine instead of pyrazolo[3,4-d]pyrimidinone. Biological relevance: Designed for kinase inhibition (CK2), suggesting the 2,4-dimethoxyphenyl-propanamide motif may contribute to kinase binding .
Side Chain Variations
N-(1-Methoxypropan-2-yl)propanamide analog (CAS 952970-16-0, ):
- Benzothiazole Derivatives (): Examples: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide. Core difference: Benzothiazole replaces pyrazolo[3,4-d]pyrimidinone.
Structural and Functional Data Table
Q & A
Q. How can researchers integrate this compound into a kinase inhibition study?
- In vitro kinase assays (e.g., ADP-Glo™) quantify inhibition of target kinases (e.g., PKA, PKC) .
- Cellular assays (e.g., Western blot for phosphorylated substrates) validate target engagement .
- Structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-amine derivatives) serve as positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
